N-Cyclopentyl-2-(4-methyl-N-(o-tolyl)phenylsulfonamido)acetamide
Overview
Description
N-Cyclopentyl-2-(4-methyl-N-(o-tolyl)phenylsulfonamido)acetamide is a chemical compound with the molecular formula C15H22N2O3S and a molecular weight of 310.41 g/mol . This compound is characterized by its cyclopentyl group attached to an acetamide moiety, which is further substituted with a 4-methyl-N-(o-tolyl)phenylsulfonamido group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of N-Cyclopentyl-2-(4-methyl-N-(o-tolyl)phenylsulfonamido)acetamide involves several steps. One common method includes the reaction of cyclopentylamine with 2-bromoacetamide to form N-cyclopentyl-2-bromoacetamide. This intermediate is then reacted with 4-methyl-N-(o-tolyl)phenylsulfonamide under appropriate conditions to yield the final product .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of automated reactors, precise temperature control, and high-purity reagents to ensure consistent product quality.
Chemical Reactions Analysis
N-Cyclopentyl-2-(4-methyl-N-(o-tolyl)phenylsulfonamido)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamido group can be replaced by other nucleophiles under suitable conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-Cyclopentyl-2-(4-methyl-N-(o-tolyl)phenylsulfonamido)acetamide has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for various diseases.
Mechanism of Action
The mechanism of action of N-Cyclopentyl-2-(4-methyl-N-(o-tolyl)phenylsulfonamido)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
N-Cyclopentyl-2-(4-methyl-N-(o-tolyl)phenylsulfonamido)acetamide can be compared with other similar compounds, such as:
N-Cyclopentyl-2-(N-methyl3-chlorobenzenesulfonamido)acetamide: This compound has a similar structure but with a chlorobenzene group instead of the tolyl group.
N-Cyclopentyl-2-(4-methoxyphenyl)acetamide: This compound has a methoxy group instead of the sulfonamido group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
N-cyclopentyl-2-(2-methyl-N-(4-methylphenyl)sulfonylanilino)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3S/c1-16-11-13-19(14-12-16)27(25,26)23(20-10-6-3-7-17(20)2)15-21(24)22-18-8-4-5-9-18/h3,6-7,10-14,18H,4-5,8-9,15H2,1-2H3,(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDRCTUIWZASBMN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2CCCC2)C3=CC=CC=C3C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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